molecular formula C11H12F4N2OS B5509795 2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone

2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone

Cat. No. B5509795
M. Wt: 296.29 g/mol
InChI Key: RACYXFFRTPXHBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone involves multifaceted organic synthesis techniques. For instance, a related compound, 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone, was synthesized through a one-pot reaction between N,N′-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride. This process was characterized by techniques such as 1H NMR, MS, FTIR, and X-ray crystallography to confirm the structure (Ünaleroğlu, Temelli, & Hökelek, 2002).

Molecular Structure Analysis

The molecular structure of related imidazolidine derivatives has been extensively studied using X-ray crystallography among other techniques. These studies provide insights into the spatial arrangement of atoms, molecular conformations, and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of such compounds.

Chemical Reactions and Properties

Compounds within this chemical family participate in various chemical reactions, owing to the active sites present in their molecular framework. Electrophilic substitution reactions, particularly involving the thiophene ring, are common. For instance, the synthesis of 2-(thienyl-2)imidazole and its N-methyl derivative demonstrated typical reactions like nitration, bromination, acylation, and formylation, predominantly occurring on the thiophene ring (Stoyanov, El’chaninov, & Pozharskii, 1991).

Scientific Research Applications

Anticholinesterase Activity

Research has explored the synthesis of various tetrazole derivatives and their biological evaluation as cholinesterase inhibitors, which are relevant for conditions like Alzheimer's disease. Specifically, derivatives have been synthesized and tested for their ability to inhibit acetylcholinesterase, indicating potential therapeutic applications in neurodegenerative diseases (Usama Abu Mohsen et al., 2014).

Antimicrobial and Anticandidal Activity

Compounds with structures similar to the one have been synthesized and evaluated for their antimicrobial and anticandidal activities. This suggests potential applications in developing new antimicrobial agents, particularly for combating fungal infections (Z. Kaplancıklı et al., 2014).

Antitumor Activity

Investigations into quinolinquinone derivatives, which share structural motifs with the compound , have demonstrated significant antiproliferative activity against various human tumor cell lines. These findings suggest applications in cancer research, specifically in the development of novel antitumor agents (A. Bolognese et al., 2008).

Analytical Chemistry Applications

Developments in dual-sensitive probes for the determination of amines in environmental water highlight the potential use of similar compounds in analytical chemistry, particularly for environmental monitoring and safety assessments (J. You et al., 2010).

Supramolecular Chemistry

Research into the reversible formation of inter-molecular compounds involving spiro-imidazolidine derivatives underscores the potential applications in supramolecular chemistry, which could lead to advancements in molecular transport systems and biosensors (T. Sakata et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not known, as it doesn’t appear to be a widely studied substance .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound are not clear, as it doesn’t appear to be a widely recognized or studied substance .

properties

IUPAC Name

2-[2-(1,1,2,2-tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F4N2OS/c12-9(13)11(14,15)10(16-3-4-17-10)6-7(18)8-2-1-5-19-8/h1-2,5,9,16-17H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACYXFFRTPXHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(N1)(CC(=O)C2=CC=CS2)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,1,2,2-Tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone

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